molecular formula C20H24N2O2 B15354702 N-benzyl-3-(piperidin-4-ylmethoxy)benzamide

N-benzyl-3-(piperidin-4-ylmethoxy)benzamide

Katalognummer: B15354702
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: GJCSEBICJWQQLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3-(piperidin-4-ylmethoxy)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a benzyl group and a piperidin-4-ylmethoxy moiety, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(piperidin-4-ylmethoxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-3-(piperidin-4-ylmethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-benzyl-3-(piperidin-4-ylmethoxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: this compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, analgesic, or antitumor agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various synthesis processes.

Wirkmechanismus

The mechanism by which N-benzyl-3-(piperidin-4-ylmethoxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific application.

Vergleich Mit ähnlichen Verbindungen

  • N-benzyl-3-(piperidin-4-ylmethoxy)benzamide: The compound .

  • N-benzyl-3-(piperidin-4-ylmethoxy)benzene: A structurally similar compound with a benzene ring instead of a benzamide core.

  • N-benzyl-3-(piperidin-4-ylmethoxy)acetamide: Another related compound with an acetamide group instead of a benzamide group.

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

N-benzyl-3-(piperidin-4-ylmethoxy)benzamide

InChI

InChI=1S/C20H24N2O2/c23-20(22-14-16-5-2-1-3-6-16)18-7-4-8-19(13-18)24-15-17-9-11-21-12-10-17/h1-8,13,17,21H,9-12,14-15H2,(H,22,23)

InChI-Schlüssel

GJCSEBICJWQQLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1COC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.